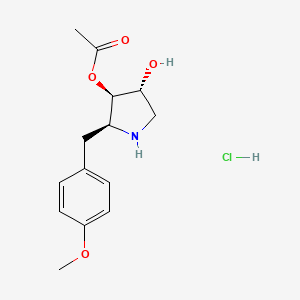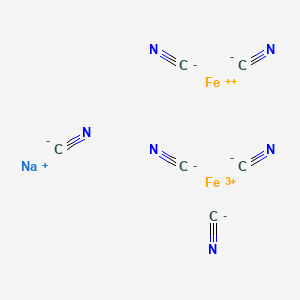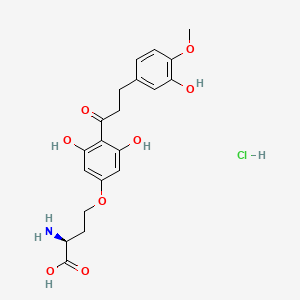
L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of L-Homoserine, followed by the introduction of the 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and methoxyphenyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, researchers are exploring its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Additionally, its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride can be compared with other similar compounds, such as L-Homoserine, O-propyl- and other derivatives of L-Homoserine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of hydroxyl and methoxyphenyl groups in this compound sets it apart from its analogs, providing distinct chemical and biological properties.
Propiedades
Número CAS |
72018-05-4 |
|---|---|
Fórmula molecular |
C20H24ClNO8 |
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[3,5-dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C20H23NO8.ClH/c1-28-18-5-3-11(8-15(18)23)2-4-14(22)19-16(24)9-12(10-17(19)25)29-7-6-13(21)20(26)27;/h3,5,8-10,13,23-25H,2,4,6-7,21H2,1H3,(H,26,27);1H/t13-;/m0./s1 |
Clave InChI |
MNAVMFHKINVTMZ-ZOWNYOTGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCC[C@@H](C(=O)O)N)O)O.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCCC(C(=O)O)N)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


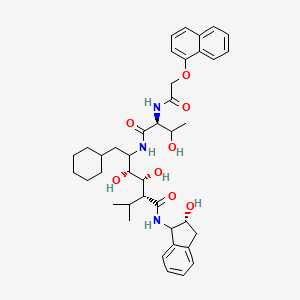
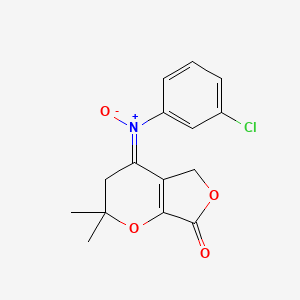
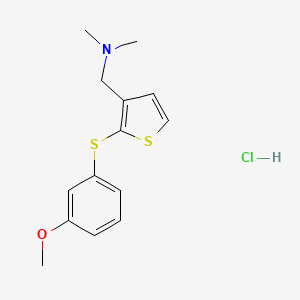
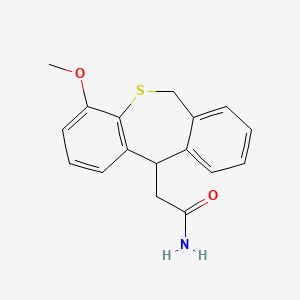
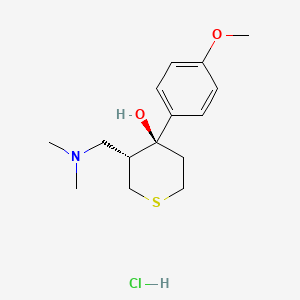

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
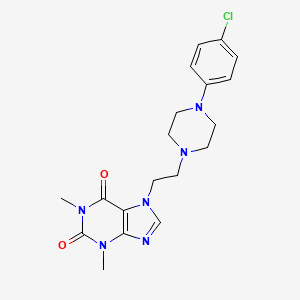


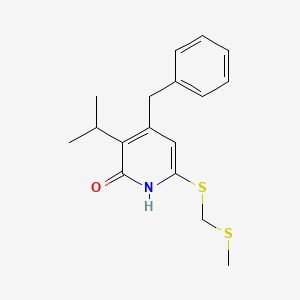
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
